molecular formula C6H13NO3 B8527729 N-(2-hydroxyethyl)-aminobutyric acid

N-(2-hydroxyethyl)-aminobutyric acid

Cat. No. B8527729
M. Wt: 147.17 g/mol
InChI Key: OHJDKUBXUCEKAO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05830919

Procedure details

A solution of 86 g of crotonic acid (1 mole) and ethanol-amine (1 mole) in pyridine (200 ml) is refluxed for 2-3 hours and subsequently cooled. The resulting produce is filtered and recrystallized to yield the title compound having m.p. 178°-180° C. (compound 1.1, Table 1). Following analogous procedure, the compounds 1.2-1.7, 1.10, 1.11, and 1.13-1.15 set forth in Table 1 are obtained.
Quantity
86 g
Type
reactant
Reaction Step One
Quantity
1 mol
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([OH:6])(=[O:5])/[CH:2]=[CH:3]/[CH3:4].[CH2:7]([CH2:9][NH2:10])[OH:8]>N1C=CC=CC=1>[OH:8][CH2:7][CH2:9][NH:10][CH:2]([CH2:3][CH3:4])[C:1]([OH:6])=[O:5]

Inputs

Step One
Name
Quantity
86 g
Type
reactant
Smiles
C(\C=C\C)(=O)O
Name
Quantity
1 mol
Type
reactant
Smiles
C(O)CN
Name
Quantity
200 mL
Type
solvent
Smiles
N1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
subsequently cooled
CUSTOM
Type
CUSTOM
Details
The resulting produce
FILTRATION
Type
FILTRATION
Details
is filtered
CUSTOM
Type
CUSTOM
Details
recrystallized

Outcomes

Product
Name
Type
product
Smiles
OCCNC(C(=O)O)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.